

Spectroscopic and Synthetic Insights into Bis(pyridine)iodonium Tetrafluoroborate

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Compound of Interest

Compound Name: *Bis(pyridine)iodonium
tetrafluoroborate*

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An In-depth Technical Guide for Researchers

Bis(pyridine)iodonium tetrafluoroborate, often referred to as Barluenga's Reagent, is a versatile and mild iodinating and oxidizing agent used in a wide array of organic transformations.^{[1][2][3]} Its stability as a solid and solubility in common organic solvents make it a valuable tool for synthetic chemists.^{[1][2]} This guide provides a comprehensive overview of the spectroscopic data for **bis(pyridine)iodonium tetrafluoroborate**, along with detailed experimental protocols for its synthesis.

Spectroscopic Data

The structural characterization of **bis(pyridine)iodonium tetrafluoroborate** is well-documented through various spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Table 1: ¹H NMR Spectroscopic Data

Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Reference
CD ₃ CN	8.79	dd	6.3, 1.2	4 H	[1][2]
8.26	tt	7.8, 1.5	2 H	[1][2]	
7.64	dd	7.8, 6.6	4 H	[1][2]	
CD ₂ Cl ₂	8.79-8.82	m	-	4H, H2 and H6	[4]

Table 2: ¹³C NMR Spectroscopic Data

Solvent	Chemical Shift (δ) ppm	Assignment	Reference
CD ₃ CN	149.7	-	[1][2]
142.3	-	[1][2]	
127.9	-	[1][2]	
CD ₂ Cl ₂	150.1	C2 and C6	[4]
142.6	C4	[4]	
128.4	C3 and C5	[4]	

Table 3: ¹⁹F NMR Spectroscopic Data

Solvent	Chemical Shift (δ) ppm	Reference
CD ₃ CN	-151.60, -151.65	[1][2]
-151.76, -151.81 (recrystallized)	[1][2]	
CD ₂ Cl ₂	-150.08 (¹⁰ BF ₄), -150.13 (¹¹ BF ₄)	[4]

Table 4: IR Spectroscopic Data

Technique	Wavenumber (cm ⁻¹)	Reference
ATR	1600, 1453, 1062, 786, 659	[1][2]

Table 5: Mass Spectrometry Data

Technique	Calculated m/z	Found m/z	Ion	Reference
HRMS (ESI)	288.9889	288.9923	[C ₁₀ H ₁₀ IN ₂] ⁺	[4]

Experimental Protocols

The synthesis of **bis(pyridine)iodonium tetrafluoroborate** is a well-established procedure. The following protocol is based on the method described in Organic Syntheses.[1][2]

A. Preparation of Silver Tetrafluoroborate on SiO₂

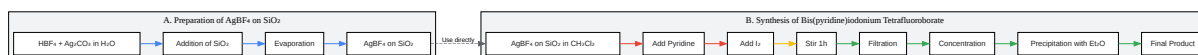
- To a 500-mL round-bottomed flask containing deionized water (50 mL), add tetrafluoroboric acid (6.3 mL, 50 mmol).
- Stir the solution at room temperature for 2 minutes.
- Add silver carbonate (6.89 g, 25.0 mmol) in portions over 2 minutes.
- Stir the mixture rapidly until all solids dissolve to form a grey solution (approximately 20 minutes).
- Add silica gel (10.0 g) and stir for an additional 5 minutes.
- Remove the stir bar and evaporate the water on a rotary evaporator at 55 °C and 80 mmHg to obtain silver tetrafluoroborate on silica gel as a free-flowing powder.[1][2]

B. Synthesis of **Bis(pyridine)iodonium Tetrafluoroborate**

- To the flask containing the silver tetrafluoroborate on silica gel, add dichloromethane (300 mL) and a magnetic stir bar.
- Add pyridine (8.1 mL, 100 mmol) to the stirring mixture at room temperature.[1][2]
- After one minute, add iodine flakes (12.69 g, 50.0 mmol). A yellow precipitate of silver iodide will form immediately.[1][2]
- Stir the mixture vigorously for 1 hour.
- Filter the mixture through a Büchner funnel to remove the silver iodide and silica gel.
- Wash the solid residue with dichloromethane.
- Concentrate the filtrate under reduced pressure.
- Precipitate the product by adding diethyl ether.
- Collect the white powder by filtration, wash with diethyl ether, and dry under vacuum.[1][2]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **bis(pyridine)iodonium tetrafluoroborate**.



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Caption: Synthetic workflow for **bis(pyridine)iodonium tetrafluoroborate**.

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